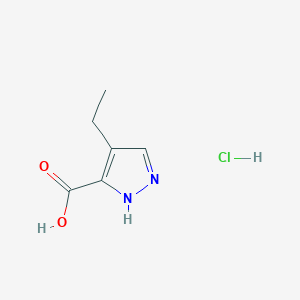

4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride

描述

4-Ethyl-1H-pyrazole-5-carboxylic acid; hydrochloride is a pyrazole derivative featuring a carboxylic acid group at position 5 and an ethyl substituent at position 4 of the heterocyclic ring. The hydrochloride salt enhances its aqueous solubility, making it advantageous for pharmaceutical and analytical applications. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

属性

IUPAC Name |

4-ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-2-4-3-7-8-5(4)6(9)10;/h3H,2H2,1H3,(H,7,8)(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTFZUBWFMFMPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NN=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Two-Step Alkylation-Chlorination Process

A widely cited method involves alkylation of 3-ethyl-5-pyrazolecarboxylic acid ethyl ester with dimethyl carbonate, followed by chlorination using hydrochloric acid and hydrogen peroxide.

Step 1: Alkylation

- Reactants : 3-Ethyl-5-pyrazolecarboxylic acid ethyl ester, dimethyl carbonate, potassium carbonate.

- Conditions : 100–120°C, 0.5–0.93 MPa, 8–12 hours.

- Mechanism : Nucleophilic substitution where potassium carbonate deprotonates the pyrazole, enabling methyl group transfer from dimethyl carbonate.

- Outcome : 1-Methyl-3-ethyl-5-pyrazolecarboxylic acid ethyl ester (yield: >80% after purification).

Step 2: Chlorination

- Reactants : 1-Methyl-3-ethyl-5-pyrazolecarboxylic acid ethyl ester, hydrochloric acid (35–40%), hydrogen peroxide (30–40%).

- Conditions : 20–70°C, dichloroethane solvent, 5–7 hours.

- Mechanism : Electrophilic aromatic substitution where HCl/H₂O₂ generates Cl⁺, attacking the pyrazole’s 4-position.

- Outcome : 4-Chloro-1-methyl-3-ethyl-5-pyrazolecarboxylic acid ethyl ester, hydrolyzed to the carboxylic acid and converted to hydrochloride salt.

Table 1: Key Parameters for Alkylation-Chlorination Method

| Parameter | Step 1 (Alkylation) | Step 2 (Chlorination) |

|---|---|---|

| Temperature (°C) | 100–120 | 20–70 |

| Pressure (MPa) | 0.5–0.93 | Ambient |

| Time (hours) | 8–12 | 5–7 |

| Yield (%) | >80 | 70–85 |

Electrochemical Chlorination

Green Synthesis via Electrolysis

This method avoids hazardous chlorination agents (e.g., SO₂Cl₂) by using electrochemical oxidation.

Procedure :

- Electrolyte : 3-Ethyl-1-methyl-5-pyrazolecarboxylic acid ethyl ester in HCl/ethanol.

- Conditions : Current density 0.2–1 A/cm², 2 hours, room temperature.

- Mechanism : Anodic oxidation generates Cl₂, which reacts with the pyrazole core.

- Outcome : 4-Chloro derivative with 90–95% purity; subsequent hydrolysis yields the hydrochloride salt.

Advantages :

Enolate-Based Cyclization with N-Alkylhydrazinium Salts

Formation of Pyrazole Core

US6297386B1 describes synthesizing 1-alkyl-pyrazole-5-carboxylates via enolate intermediates.

Reactants :

- Enolate of ethyl 2,4-diketopentanecarboxylate.

- N-Ethylhydrazinium chloride.

Conditions :

- Temperature: 0–50°C, 2–5 hours in THF.

- Mechanism : Enolate attacks hydrazinium salt, followed by cyclodehydration.

Modification for Hydrochloride Salt :

- Post-reaction treatment with HCl in ethanol converts the ester to carboxylic acid and forms the hydrochloride.

Table 2: Enolate Method Performance

| Parameter | Value |

|---|---|

| Temperature (°C) | 0–50 |

| Time (hours) | 2–5 |

| Yield (%) | 75–90 |

Three-Component Condensation Using Ionic Liquids

One-Pot Synthesis

A novel approach employs magnetic ionic liquids (e.g., [bmim][FeCl₄]) to catalyze a three-component reaction.

Reactants :

- Ethyl acetoacetate, ethyl hydrazinecarboxylate, 3-cyanobenzaldehyde.

Conditions :

- Solvent: Ethanol, 80°C, 6 hours under oxygen flow.

- Mechanism : Condensation followed by cyclization and oxidation.

Outcome :

- Direct formation of 4-ethylpyrazole-5-carboxylic acid ester, converted to hydrochloride via HCl treatment.

Table 3: Three-Component Method Efficiency

| Parameter | Value |

|---|---|

| Catalyst | [bmim][FeCl₄] |

| Temperature (°C) | 80 |

| Time (hours) | 6 |

| Yield (%) | 70–85 |

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Environmental Impact | Scalability |

|---|---|---|---|---|

| Alkylation-Chlorination | 70–85 | 90–95 | Moderate | High |

| Electrochemical | 85–90 | 95–98 | Low | Medium |

| Enolate Cyclization | 75–90 | 85–90 | High | Low |

| Three-Component | 70–85 | 80–85 | Low | High |

化学反应分析

Types of Reactions

4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Electrophiles: Halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex heterocyclic compounds .

科学研究应用

Medicinal Chemistry

In medicinal chemistry, 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride has been investigated for its potential therapeutic effects. Research indicates that pyrazole derivatives can exhibit anti-inflammatory and analgesic properties, suggesting that this compound may also possess similar activities. For instance, studies have shown its effectiveness against certain pests like Aphis fabae, highlighting its potential as an insecticide .

Case Study: Insecticidal Activity

- Compound : 4-Ethyl-1H-pyrazole-5-carboxylic acid derivatives

- Target : Aphis fabae

- Outcome : Some derivatives demonstrated up to 85.7% mortality at concentrations comparable to commercial insecticides like imidacloprid .

Agrochemistry

In agrochemistry, this compound serves as an intermediate in the synthesis of various agrochemical agents. Its derivatives are being developed for their insecticidal properties, which could lead to more effective pest management solutions in agriculture.

Data Table: Insecticidal Efficacy of Derivatives

| Compound Derivative | Concentration (mg/L) | Mortality (%) |

|---|---|---|

| Compound 7h | 12.5 | 85.7 |

| Imidacloprid | - | Comparison |

Organic Synthesis

The compound is also utilized in organic synthesis as a building block for creating more complex molecules. It can be transformed into various derivatives through reactions such as acylation and amidation, which are crucial for developing new pharmaceuticals.

Synthesis Pathways

- Reactions : Coupling reactions with amines to form amides.

- Outcomes : The resulting compounds can exhibit diverse biological activities depending on their structure .

Mechanistic Insights

Research into the mechanistic pathways of 4-Ethyl-1H-pyrazole-5-carboxylic acid hydrochloride has focused on its interactions with biological systems. Studies have explored its binding affinities with specific enzymes or receptors, providing insights into its potential therapeutic mechanisms.

Example Mechanism

作用机制

The mechanism of action of 4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in inflammation and microbial growth . Its unique structure allows it to bind to active sites of enzymes, leading to the inhibition of their activity .

相似化合物的比较

Substituent Effects and Positional Isomerism

4-Ethyl-1H-pyrazole-5-carboxylic acid; hydrochloride

- 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid () Substituents: Methyl (position 3), phenyl (position 1), amino (position 5), carboxylic acid (position 4). The phenyl group adds aromaticity, influencing π-π stacking interactions .

- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid () Substituents: Chloro (position 4), ethyl (position 3), methyl (position 1), carboxylic acid (position 5).

Physicochemical Properties

Key Observations:

- Hydrochloride salts (e.g., promethazine hydrochloride in ) generally exhibit higher solubility than free acids, suggesting the target compound’s salt form improves bioavailability .

- Positional isomerism (e.g., carboxylic acid at position 4 vs. 5) alters hydrogen-bonding patterns and molecular interactions .

生物活性

4-Ethyl-1H-pyrazole-5-carboxylic acid; hydrochloride is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent findings and case studies.

The chemical structure of 4-Ethyl-1H-pyrazole-5-carboxylic acid; hydrochloride can be represented as follows:

- Molecular Formula : C₆H₉ClN₂O₂

- Molecular Weight : 140.14 g/mol

This compound features a pyrazole ring substituted with an ethyl group and a carboxylic acid, contributing to its unique biological properties.

The biological activity of 4-Ethyl-1H-pyrazole-5-carboxylic acid is attributed to its ability to interact with various molecular targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to carbonic anhydrases (CAs) and monoamine oxidases (MAOs) .

- Metal Ion Coordination : The pyrazole ring can coordinate with metal ions, influencing enzymatic activities and modulating biochemical pathways .

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biological molecules, further influencing their function .

Biological Activities

Recent studies have highlighted several key biological activities associated with 4-Ethyl-1H-pyrazole-5-carboxylic acid; hydrochloride:

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. In a study comparing various pyrazole derivatives, compounds similar to 4-Ethyl-1H-pyrazole demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations of 10 µM, showcasing their potential in treating inflammatory conditions .

2. Antimicrobial Properties

The compound has shown promising results in antimicrobial assays against various bacterial strains. In one study, pyrazole derivatives were tested against E. coli and S. aureus, with significant activity noted for certain compounds at concentrations as low as 40 µg/mL .

3. Anticancer Potential

Preliminary investigations have revealed that 4-Ethyl-1H-pyrazole-5-carboxylic acid may possess anticancer properties. Its structural analogs have been studied for their ability to inhibit cancer cell proliferation, particularly in breast cancer models .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of 4-Ethyl-1H-pyrazole-5-carboxylic acid:

Safety Profile

Toxicological assessments have indicated that 4-Ethyl-1H-pyrazole-5-carboxylic acid does not significantly inhibit major cytochrome P450 enzymes (CYPs), suggesting a favorable safety profile concerning drug-drug interactions when used in pharmaceutical formulations .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-ethyl-1H-pyrazole-5-carboxylic acid hydrochloride, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and acid-hydrochloride salt formation. For example, analogous pyrazole derivatives (e.g., 3-amino-5-ethyl-1H-pyrazole hydrochloride) are synthesized via condensation of hydrazines with β-keto esters, followed by HCl treatment . To optimize purity, use recrystallization in ethanol/water mixtures and monitor via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) . Key characterization includes NMR (¹H/¹³C) and HRMS to confirm molecular weight (e.g., 147.606 g/mol for C5H10ClN3) .

Q. Which analytical techniques are critical for characterizing 4-ethyl-1H-pyrazole-5-carboxylic acid hydrochloride?

- Methodological Answer : Essential techniques include:

- NMR Spectroscopy : Assign peaks for ethyl (δ ~1.2 ppm, triplet; δ ~2.5 ppm, quartet) and pyrazole protons (δ ~6.5-7.5 ppm) .

- Mass Spectrometry : ESI-HRMS to verify [M+H]⁺ (e.g., m/z 148.06 for C5H9ClN3) .

- FT-IR : Confirm carboxylic acid (O-H stretch ~2500-3300 cm⁻¹) and hydrochloride salt (N-H⁺Cl⁻ ~2200-2800 cm⁻¹) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store at 25°C, 40°C, and 60°C for 1–3 months; analyze degradation via HPLC .

- Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation products .

- Humidity : Test at 75% RH; hydrolysis risks are minimized by desiccants .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structurally similar pyrazole derivatives?

- Methodological Answer : For example, substituent effects (e.g., ethyl vs. methyl groups) on enzyme binding can be analyzed via:

- Molecular Docking : Compare binding affinities of 4-ethyl-1H-pyrazole-5-carboxylic acid hydrochloride vs. 5-methyl analogs to targets like COX-2 .

- SAR Studies : Synthesize derivatives with varied alkyl chains and test IC50 values against inflammatory markers (e.g., IL-6, TNF-α) .

Q. How can mechanistic studies elucidate the compound’s interaction with enzymes or receptors?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify binding motifs .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-receptor interactions .

- Kinetic Assays : Measure inhibition constants (Ki) using fluorogenic substrates .

Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetics in preclinical models?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。